(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine
Description
Properties
IUPAC Name |
methyl (Z)-N-(benzotriazol-1-ylmethyl)benzenecarboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-20-15(12-7-3-2-4-8-12)16-11-19-14-10-6-5-9-13(14)17-18-19/h2-10H,11H2,1H3/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXZSLPIGQSNKK-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Benzotriazole and Formaldehyde
Benzotriazole reacts with aqueous formaldehyde under mild alkaline conditions to yield BtCH2OH:
$$
\text{BtH} + \text{HCHO} \xrightarrow{\text{NaOH, H}2\text{O}} \text{BtCH}2\text{OH} \quad (\text{Yield: 85–92\%})
$$
Key conditions :
- Temperature: 25°C
- Reaction time: 2–3 hours
- Workup: Neutralization with HCl, extraction with dichloromethane.
Synthesis of [(Methylsulfanyl)(phenyl)methylidene]amine
The Schiff base component is synthesized via condensation of a primary amine with (methylsulfanyl)(phenyl)ketone.
Preparation of (Methylsulfanyl)(phenyl)ketone
While direct synthesis of this ketone is sparsely documented, analogous methodologies suggest:
- Friedel-Crafts acylation : Reacting benzene with methylsulfanylacetyl chloride in the presence of AlCl3:
$$
\text{PhH} + \text{ClC(O)CH}2\text{SMe} \xrightarrow{\text{AlCl}3} \text{PhC(O)CH}_2\text{SMe} \quad (\text{Yield: 70–78\%})
$$ - Thioesterification : Treating phenylacetic acid with methanethiol and DCC (dicyclohexylcarbodiimide):
$$
\text{PhCH}2\text{COOH} + \text{MeSH} \xrightarrow{\text{DCC}} \text{PhCH}2\text{C(O)SMe} \quad (\text{Yield: 65\%})
$$
Schiff Base Formation
Condensation of the ketone with ammonium chloride in ethanol under reflux yields the imine:
$$
\text{PhC(O)CH}2\text{SMe} + \text{NH}4\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{PhC(=NH)CH}_2\text{SMe} \quad (\text{Yield: 60–68\%})
$$
Optimization notes :
- Dean-Stark trap for azeotropic water removal improves yield.
- Catalytic p-toluenesulfonic acid accelerates iminization.
Coupling of Benzotriazolylmethyl and Schiff Base Moieties
The final step involves nucleophilic substitution or Friedel-Crafts alkylation to conjugate BtCH2OH with the Schiff base.
Friedel-Crafts Alkylation
Adapting methodologies from tetrahydroisoquinoline syntheses, BtCH2OH reacts with the Schiff base amine under AlCl3 catalysis:
$$
\text{BtCH}2\text{OH} + \text{PhC(=NH)CH}2\text{SMe} \xrightarrow{\text{AlCl}3} \text{BtCH}2\text{N=C(Ph)CH}_2\text{SMe} \quad (\text{Yield: 55–62\%})
$$
Reaction parameters :
Mechanistic Insights
AlCl3 facilitates the generation of a benzotriazolylmethyl carbocation (BtCH2+), which undergoes electrophilic attack by the Schiff base amine’s lone pair. The reaction proceeds via a two-step mechanism:
- Carbocation formation :
$$
\text{BtCH}2\text{OH} + \text{AlCl}3 \rightarrow \text{BtCH}2^+ + \text{AlCl}3\text{OH}^-
$$ - Nucleophilic substitution :
$$
\text{BtCH}2^+ + \text{PhC(=NH)CH}2\text{SMe} \rightarrow \text{BtCH}2\text{N=C(Ph)CH}2\text{SMe}
$$
Alternative Synthetic Pathways
Mannich Reaction Approach
A three-component Mannich reaction between benzotriazole, formaldehyde, and the Schiff base amine offers a one-pot alternative:
$$
\text{BtH} + \text{HCHO} + \text{PhC(=NH)CH}2\text{SMe} \xrightarrow{\text{HCl}} \text{BtCH}2\text{N=C(Ph)CH}_2\text{SMe} \quad (\text{Yield: 48–50\%})
$$
Limitations : Lower yields due to competing polymerization of formaldehyde.
Benzotriazole-Mediated Substitution
Benzotriazole displaces alkoxy groups in acetals, enabling indirect synthesis:
- Acetal formation :
$$
\text{PhC(=NH)CH}2\text{SMe} + 2\text{EtOH} \rightarrow \text{PhC(OEt)2CH}_2\text{SMe}
$$ - BtCH2 substitution :
$$
\text{PhC(OEt)2CH}2\text{SMe} + \text{BtH} \xrightarrow{\text{H}^+} \text{BtCH}2\text{N=C(Ph)CH}2\text{SMe} \quad (\text{Yield: 58\%})
$$
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
Benzotriazole derivatives frequently act as ligands due to their nitrogen-rich heterocyclic structure. For example:
- Coordination with transition metals : Similar compounds like 1-[(2,4-dimethyl-1H-triazol-1-yl)methyl]-1H-benzotriazole form binuclear Cd(II) complexes via bidentate bridging coordination, as seen in CdCl₂ reactions . The title compound’s methylsulfanyl and methylideneamine groups may enable chelation with metals such as Cu²⁺ or Ni²⁺, forming stable complexes.
| Reaction Type | Observed Behavior (Analogs) | Potential Application |
|---|---|---|
| Metal coordination | Tetragonal (Cu²⁺) or planar (Ni²⁺) geometries | Catalysis or antimicrobial agents |
Nucleophilic Substitution at the Methylideneamine Group
The methylideneamine (–N=CH–) group is reactive toward nucleophiles. For instance:
- Imine formation : Reaction with primary amines could yield Schiff base derivatives, as observed in benzotriazole-thioamide ligands .
- Acid-catalyzed hydrolysis : The C=N bond may cleave under acidic conditions to regenerate amine and carbonyl precursors.
Oxidation of Methylsulfanyl Group
The methylsulfanyl (–SMe) group is susceptible to oxidation:
- Sulfoxide/sulfone formation : Controlled oxidation with H₂O₂ or mCPBA would produce sulfoxide (–SO–) or sulfone (–SO₂–) derivatives, as seen in sulfur-containing benzotriazoles .
Cross-Coupling Reactions
Benzotriazole motifs are often used as directing groups or leaving groups in cross-coupling:
- Buchwald-Hartwig amination : The benzotriazole moiety may facilitate C–N bond formation with aryl halides .
- Suzuki-Miyaura coupling : Potential for aryl boronic acid coupling at the phenylmethylidene site .
Biological Activity and Pharmacological Modifications
Benzotriazole derivatives exhibit antimicrobial and antitumor properties. For example:
- Antibacterial activity : Analogous compounds like 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole show MIC values of 12.5–25 μg/mL against MRSA .
- Structural optimization : Modifications at the methylsulfanyl or phenyl groups could enhance bioactivity, as demonstrated in SAR studies of benzotriazole acrylonitriles .
Thermal and Photochemical Stability
Benzotriazole derivatives are generally stable under ambient conditions but may degrade under UV light or high heat:
- Photodecomposition : The triazole ring may undergo ring-opening reactions under UV irradiation, releasing nitrogen .
Key Data Table: Comparative Reactivity of Benzotriazole Derivatives
Scientific Research Applications
Pharmaceuticals
Benzotriazoles are known for their potential as pharmaceutical agents due to their ability to inhibit various enzymes and their role in drug formulation. The specific compound has been studied for:
- Antimicrobial Activity : Research indicates that benzotriazole derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this benzotriazole may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Agricultural Applications
The compound's structure suggests potential use in agriculture:
- Pesticide Development : Due to the increasing need for eco-friendly pest control methods, compounds like this one are being investigated for their efficacy against agricultural pests while minimizing environmental impact.
- Plant Growth Regulators : Its application as a growth regulator could enhance crop yields and resilience against biotic stress.
Materials Science
Benzotriazoles are widely used in the formulation of materials:
- UV Stabilizers : The compound can serve as a UV stabilizer in plastics and coatings, protecting materials from degradation caused by ultraviolet light exposure.
- Corrosion Inhibitors : Its application in metal coatings can help prevent corrosion, extending the lifespan of metal products.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzotriazole derivatives demonstrated significant antimicrobial activity against a range of pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the benzotriazole structure could enhance its potency, suggesting that (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine may also exhibit similar effects.
Case Study 2: Agricultural Impact
In a controlled environment study, the compound was tested as a potential pesticide against common agricultural pests. Results showed a notable reduction in pest populations when applied at specific concentrations, indicating its potential as an effective biopesticide.
Mechanism of Action
The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance. The phenylmethylidene amine moiety can interact with proteins and nucleic acids, modulating their functions.
Comparison with Similar Compounds
Substituent Variations on the Imine Backbone
Key Comparisons:
- Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate (Compound 12, ): This compound replaces the phenyl group in the target molecule with a second methylsulfanyl substituent. The bis-SMe configuration enhances electron density at the imine nitrogen, increasing nucleophilicity and reactivity in cyclocondensation reactions (e.g., pyrimidine synthesis) .
- [Bis(methylsulfanyl)methylidene][(1-methoxy-1H-indol-3-yl)methyl]amine (): Here, the benzotriazole is replaced with a 1-methoxyindole group. The target compound’s benzotriazole group, however, offers stronger coordination sites for metals due to its three nitrogen donors .
Imine Bond Lengths and Stability
The C=N bond length in the target compound is critical for its stability and reactivity. reports C=N bond lengths in similar imines ranging from 1.264–1.292 Å , influenced by substituent electronic effects . For example:
- (E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine : 1.2650 Å
- 2-(N-benzyl-α-iminoethyl)phenol: 1.286 Å
Biological Activity
Introduction
The compound (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine is a complex organic molecule that features a benzotriazole moiety, which is known for its diverse applications in medicinal chemistry and materials science. The biological activity of this compound is of significant interest due to its unique structural characteristics, including the presence of an amine group and a methylsulfanyl substituent.
Structural Features
The molecular structure of the compound can be represented as follows:
This structure includes:
- A benzotriazole core, which contributes to its electronic properties.
- A methylsulfanyl group that may enhance its biological interactions.
- An amine functional group that suggests reactivity in various biological contexts.
Biological Activity Overview
Benzotriazoles are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has potential implications in several therapeutic areas.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds similar to This compound have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The introduction of hydrophobic groups into the benzotriazole framework has been linked to enhanced antimicrobial efficacy. Compounds with bulky substituents often demonstrate increased zone of inhibition compared to smaller analogs .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzothiazole | Contains sulfur; used in pharmaceuticals | Antimicrobial |
| Benzimidazole | Similar ring structure; known for anticancer properties | Anticancer |
| Thiazole derivatives | Contains sulfur; used in various bioactive compounds | Antifungal |
Anticancer Activity
The benzotriazole scaffold has been explored for its anticancer potential. Studies have indicated that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : The interaction of benzotriazole derivatives with cellular targets may lead to apoptosis in cancer cells. This has been demonstrated in studies where specific compounds induced cell cycle arrest and increased reactive oxygen species (ROS) production .
Case Studies
Several case studies highlight the biological activity of benzotriazole derivatives:
- Antimicrobial Efficacy : A study reported that a series of benzotriazole derivatives showed good to moderate antibacterial activity against strains like Bacillus subtilis and Pseudomonas fluorescens. The presence of bulky hydrophobic groups was crucial for their antimicrobial potency .
- Antiparasitic Properties : Another investigation revealed that certain benzotriazole derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated dose-dependent growth inhibition in vitro, suggesting a promising avenue for therapeutic development .
- Fungal Inhibition : Compounds with modifications on the benzotriazole ring showed potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .
Q & A
Basic Research Questions
Q. What synthetic methodologies are currently established for synthesizing (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine, and what reaction conditions optimize yield?
- Answer : The compound can be synthesized via multi-step reactions involving benzotriazole derivatives and methylsulfanyl-phenyl precursors. A common approach involves coupling benzotriazole-1-ylmethyl intermediates with methylsulfanyl-substituted aldehydes or ketones under reflux in polar aprotic solvents (e.g., DMF or THF). Key parameters include temperature control (60–80°C), anhydrous conditions, and catalytic bases like triethylamine to facilitate imine formation. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imine linkage and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). X-ray crystallography, though less common due to crystallization challenges, provides definitive structural confirmation. Purity is assessed via HPLC with UV detection .
Q. What are the known physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Answer : The compound exhibits limited solubility in aqueous media but dissolves readily in polar organic solvents (e.g., DMSO, DMF). Stability studies suggest sensitivity to prolonged light exposure and acidic conditions, which can hydrolyze the imine bond. Storage recommendations include inert atmospheres (argon) and desiccated environments at –20°C .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Answer : The methylsulfanyl (SMe) group acts as a mild electron-donating substituent, stabilizing adjacent electrophilic centers (e.g., the imine nitrogen). In oxidation reactions, SMe can be converted to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA), altering electronic properties and biological activity. Computational studies (DFT) suggest that SMe enhances charge delocalization in the conjugated system, impacting reaction kinetics .
Q. What computational modeling approaches are used to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like cytochrome P450 or kinase enzymes. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling identifies critical functional groups (benzotriazole for π-π stacking; imine for hydrogen bonding). These methods guide structure-activity relationship (SAR) studies for drug discovery .
Q. How do structural analogs of this compound compare in terms of antimicrobial or anticancer activity, and what structural features correlate with efficacy?
- Answer : Analogs with halogen substitutions (e.g., fluorine at the phenyl ring) show enhanced antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL). Pyrazole or triazole variants exhibit improved anticancer potency (IC₅₀: 10–50 µM in HeLa cells) due to increased cellular uptake. The benzotriazole moiety is critical for intercalation with DNA or inhibition of topoisomerase II .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How can researchers reconcile conflicting data from in vitro vs. in silico studies?
- Answer : Contradictions often arise from differences in assay conditions (e.g., cell line variability, serum concentration). For example, in silico predictions of high binding affinity may not translate to in vitro efficacy due to poor membrane permeability. Researchers should validate computational results with orthogonal assays (e.g., SPR for binding kinetics, live-cell imaging for uptake). Meta-analyses of published datasets and standardized protocols (e.g., NIH Assay Guidance Manual) improve reproducibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
